Potassium 1-carboxyvinyl hydrogenphosphate is not directly mentioned in the provided papers; however, the studies do discuss various potassium phosphate compounds and their applications, which can offer insights into the behavior of related compounds. Potassium phosphate compounds are known for their diverse applications in catalysis, medicine, and materials science due to their chemical properties. The papers provided explore different aspects of potassium phosphate compounds, including their catalytic properties, interaction with biological systems, and potential for dental applications1 2 3 4.
Potassium 1-carboxyvinyl hydrogenphosphate is classified under organophosphorus compounds and is primarily sourced from biochemical synthesis processes. It is commonly utilized in laboratory settings as a substrate for enzyme assays, particularly for kinases such as pyruvate kinase and phosphoenolpyruvate carboxykinase . The compound is stable under normal conditions but should be stored in an inert atmosphere at low temperatures to maintain its integrity .
Potassium 1-carboxyvinyl hydrogenphosphate can be synthesized through several methods:
The molecular structure of potassium 1-carboxyvinyl hydrogenphosphate features a carboxyvinyl group attached to a phosphate moiety. Key structural details include:
Potassium 1-carboxyvinyl hydrogenphosphate participates in several important chemical reactions:
Potassium 1-carboxyvinyl hydrogenphosphate primarily interacts with enzymes involved in glycolysis and gluconeogenesis:
The compound acts as an allosteric regulator for these enzymes, influencing their activity based on cellular energy demands. Its conversion into pyruvate is a critical step in both energy production and biosynthetic pathways.
The involvement of potassium 1-carboxyvinyl hydrogenphosphate in glycolysis leads to ATP production, while its role in gluconeogenesis aids in glucose synthesis from non-carbohydrate precursors.
It exhibits high solubility in water, making it suitable for various biochemical applications.
Potassium 1-carboxyvinyl hydrogenphosphate has diverse scientific applications:
The compound with the Chemical Abstracts Service (CAS) registry number 4265-07-0 is systematically named as Potassium 1-carboxyvinyl hydrogenphosphate under International Union of Pure and Applied Chemistry (IUPAC) conventions. It is widely recognized by several synonyms in biochemical literature and commercial catalogs:
The molecular formula C₃H₄KO₆P represents the elemental composition of Potassium 1-carboxyvinyl hydrogenphosphate, encompassing:
Table 1: Atomic Composition and Mass Distribution
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Potassium | 1 | 39.10 | 39.10 |
| Carbon | 3 | 12.01 | 36.03 |
| Phosphorus | 1 | 30.97 | 30.97 |
| Oxygen | 6 | 16.00 | 96.00 |
| Hydrogen | 4 | 1.01 | 4.04 |
| Total | 206.14 |
The structure features three key functional groups:
SMILES Notation: [K+].OC(=O)C(=C)OP(O)([O-])=O [1] [7] encodes:
[K+]) electrostatically associated with the phosphate anion OC(=O)) C(=C)) OP(O)([O-])=O) Tautomeric Behavior: The compound exists in equilibrium between two forms:
Key properties documented in technical literature include:
Table 2: Summary of Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 206.13 g/mol | - |
| Melting Point | 175°C (decomposition) | Lit. reference |
| Water Solubility | 485–606 mM | 25°C |
| DMSO Solubility | Slightly soluble | Not quantified |
| Storage Stability | ≤ ‑20°C, inert atmosphere | Long-term (years) |
| Solution Stability | <24 hours at 4°C | Aqueous buffer |
Biological Significance and Metabolic Roles
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5